molecular formula C25H23N3O4S2 B2425879 ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1260992-50-4

ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2425879
CAS No.: 1260992-50-4
M. Wt: 493.6
InChI Key: GZELANJWSZPFMB-UHFFFAOYSA-N
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Description

ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

ethyl 2-[[2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-4-32-24(31)18-7-5-6-8-19(18)26-21(29)14-34-25-27-20-9-10-33-22(20)23(30)28(25)17-12-15(2)11-16(3)13-17/h5-13H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZELANJWSZPFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to reduce costs and improve scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate:

Antimicrobial Properties

  • Antibacterial Activity :
    • Exhibits effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
    • Minimum inhibitory concentrations (MICs) as low as 8 µg/mL have been reported against resistant strains.
  • Antifungal Activity :
    • Demonstrates antifungal effects against drug-resistant strains of Candida, with some derivatives showing higher efficacy than traditional antifungals like fluconazole.

Case Studies and Research Findings

Several studies have investigated the efficacy of compounds related to this compound:

  • Study on Antitumor Activity : Research has shown that derivatives exhibit significant antitumor activity in various cancer cell lines (Al-Suwaidan et al., 2016; Mohamed et al., 2016).
  • Anticonvulsant Properties : Compounds derived from similar structures have been evaluated for anticonvulsant effects (El-Helby & Wahab, 2003).

Summary of Biological Activities

Biological ActivityDescription
AntibacterialEffective against Staphylococcus aureus and Enterococcus faecium with MICs as low as 8 µg/mL
AntifungalEffective against drug-resistant Candida strains
AntitumorSignificant activity observed in various cancer cell lines
AnticonvulsantDemonstrated anticonvulsant effects in experimental models

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl and acetamido groups enhances its pharmacological properties. The molecular formula is C24H24N4O3SC_{24}H_{24}N_4O_3S with a molecular weight of approximately 480.6 g/mol.

Structural Formula

PropertyValue
Molecular Formula C24H24N4O3S
Molecular Weight 480.6 g/mol
CAS Number 877653-77-5

Antimicrobial Activity

Research conducted on similar thienopyrimidine derivatives indicates that compounds with a thienopyrimidine structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with amido or imino side chains demonstrate potent antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest they are effective in inhibiting microbial growth .

Anticancer Potential

The compound's structure suggests potential anticancer activity. A study focused on the screening of drug libraries identified novel compounds with similar structural motifs that inhibited cancer cell proliferation effectively. These findings underscore the importance of the thienopyrimidine core in developing anticancer agents .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications at specific positions enhanced their antimicrobial potency significantly .
  • Anticancer Screening : In a multicellular spheroid model, compounds structurally related to this compound were screened for anticancer activity. The study revealed promising candidates that exhibited substantial growth inhibition in various cancer cell lines .

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivitySignificant MIC values against Gram-positive and Gram-negative bacteria .
Anticancer ActivityInhibition of cancer cell proliferation in multicellular models .

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